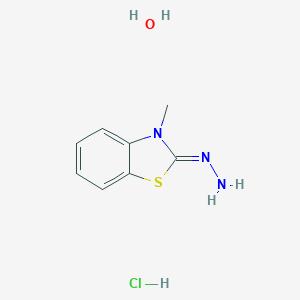

Beth hydrochloride hydrate

説明

特性

IUPAC Name |

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXXQOGEFHAQGU-GPWRMYTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850736-31-1, 38894-11-0 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850736311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHJ2TTY78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bethanechol Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol (B1168659) chloride, a parasympathomimetic choline (B1196258) carbamate, is a muscarinic receptor agonist with therapeutic applications in addressing urinary retention and gastrointestinal atony. This technical guide provides a comprehensive overview of the core synthesis pathway for bethanechol chloride. It includes a detailed experimental protocol derived from established methodologies, a summary of quantitative data, and analytical characterization techniques. The synthesis involves the reaction of a protected choline precursor with a phosgene (B1210022) equivalent, followed by amination and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

Introduction

Bethanechol chloride, chemically known as 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium chloride, is a synthetic quaternary ammonium (B1175870) compound.[1] Structurally similar to acetylcholine, it selectively stimulates muscarinic receptors without significant effects on nicotinic receptors.[2] A key advantage of bethanechol is its resistance to hydrolysis by cholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[2] This property makes it clinically effective for the treatment of postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the urinary bladder with retention.

This guide focuses on the chemical synthesis of bethanechol chloride, providing a detailed pathway and experimental procedures.

Core Synthesis Pathway

The primary synthetic route to bethanechol chloride involves a two-step process starting from a suitable choline derivative. The general pathway can be described as follows:

-

Carbonylation: Reaction of a protected β-methylcholine derivative, such as methylcholine chloride, with phosgene or a phosgene equivalent (e.g., triphosgene) to form a chloroformate intermediate.

-

Amination: Subsequent reaction of the intermediate with ammonia (B1221849) to yield bethanechol, which is then isolated as its chloride salt.

A catalyst, such as dimethylformamide (DMF), pyridine, or triethylamine, can be employed to improve the reaction yield.[3]

Synthesis Pathway of Bethanechol Chloride

Experimental Protocols

The following experimental protocol is a detailed methodology for the synthesis of bethanechol chloride, based on the procedures outlined in patent literature.[4]

Materials and Reagents

-

Methylcholine chloride

-

Trichloromethane (Chloroform)

-

Triphosgene (B27547) (or solid phosgene)

-

Dimethylformamide (DMF), Pyridine, or Triethylamine (Catalyst)

-

Ammonia water

-

Absolute Ethanol (B145695)

-

Activated Carbon

Synthesis Procedure

Step 1: Carbonylation

-

To a reaction kettle, add trichloromethane.

-

Add methylcholine chloride to the solvent.

-

While stirring, control the temperature of the mixture between 0-40 °C.

-

Add triphosgene to the reaction mixture in stages.

-

After each addition of triphosgene, stir the materials for 5-10 minutes.

-

Add an isometric catalyst.

-

After the addition of the catalyst, raise the temperature to 50-80 °C and continue the reaction for 3-8 hours.[4]

Step 2: Amination and Work-up

-

After the reaction is complete, reduce the temperature of the reaction liquid to 15-25 °C.

-

Add ammonia water (which accounts for 20-30wt% of the reaction liquid) to adjust the pH to 8-10.

-

Concentrate the solution under reduced pressure until dry.

-

Add absolute ethanol (3-5 times the weight of the initial methylcholine chloride) and carry out centrifugal filtration to obtain the crude product of bethanechol chloride.[4]

Step 3: Purification

-

To the crude bethanechol chloride, add absolute ethanol (1-5 times the weight of the crude product).

-

Add activated carbon (which accounts for 2-4wt% of the crude product) for decolorization.

-

Filter the solution.

-

Cool the filtrate to induce recrystallization.

-

Carry out filtration to collect the crystals.

-

Dry the filter cake to obtain the final pure product of bethanechol chloride.[4]

Experimental Workflow for Bethanechol Chloride Synthesis

Data Presentation

The following table summarizes the quantitative data for the synthesis of bethanechol chloride as described in the provided protocol.

| Parameter | Value/Range | Reference |

| Reactants & Reagents | ||

| Methylcholine chloride to Triphosgene (molar ratio) | 1 : 2 - 2.9 | [4] |

| Catalyst amount | Equal proportion to triphosgene | [4] |

| Ammonia water | 20-30 wt% of the reaction liquid | [4] |

| Absolute ethanol (for precipitation) | 3-5 times the weight of methylcholine chloride | [4] |

| Absolute ethanol (for recrystallization) | 1-5 times the weight of crude product | [4] |

| Activated carbon | 2-4 wt% of the crude product | [4] |

| Reaction Conditions | ||

| Carbonylation Temperature | 0 - 40 °C (initial), 50 - 80 °C (reaction) | [4] |

| Carbonylation Time | 3 - 8 hours | [4] |

| Amination Temperature | 15 - 25 °C | [4] |

| Amination pH | 8 - 10 | [4] |

| Reported Outcome | ||

| Yield Improvement with Catalyst | 15% | [4] |

Note: Specific final yields and purity percentages are not explicitly stated in the primary source document.

Analytical Characterization

The identity and purity of the synthesized bethanechol chloride should be confirmed using standard analytical techniques.

Identification

-

Infrared (IR) Spectroscopy: The IR spectrum of bethanechol chloride should exhibit characteristic peaks corresponding to its functional groups.

-

Chemical Tests: A solution of bethanechol chloride responds to the tests for Chloride. A specific colorimetric test involving cobaltous chloride and potassium ferrocyanide can distinguish it from choline chloride.

Assay and Purity

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the standard for determining the assay and the presence of related compounds. The United States Pharmacopeia (USP) monograph for bethanechol chloride provides a detailed HPLC method using a conductivity detector.[5]

-

Loss on Drying: The substance should be dried at 105°C for 2 hours, with a loss on drying of not more than 1.0% of its weight.

-

Residue on Ignition: The residue on ignition should not be more than 0.1%.

-

pH: A 1 in 100 solution of bethanechol chloride in water should have a pH between 5.5 and 6.5.

Conclusion

This technical guide has detailed a robust synthesis pathway for bethanechol chloride, providing a comprehensive experimental protocol and summarizing key quantitative parameters. The presented methodology, derived from patent literature, offers a clear route for the laboratory-scale synthesis of this important pharmaceutical agent. For process optimization and scale-up, further investigation into reaction kinetics, impurity profiling, and crystallization conditions is recommended. The analytical methods outlined are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient, meeting the stringent requirements for drug development and manufacturing.

References

- 1. rsc.org [rsc.org]

- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 3. CN103936624A - Preparation method of bethanechol chloride - Google Patents [patents.google.com]

- 4. Bethanechol Chloride Oral Solution [drugfuture.com]

- 5. WO2019182321A1 - Sustained release bethanechol formulation and method for preparing the same - Google Patents [patents.google.com]

The Core Mechanism of Action of Bethanechol Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) chloride is a synthetic choline (B1196258) ester and a direct-acting parasympathomimetic agent with selective activity on muscarinic cholinergic receptors.[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine (B1216132), bethanechol is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[2] This property makes it a valuable therapeutic agent for conditions characterized by smooth muscle hypotonicity, such as postoperative and postpartum non-obstructive urinary retention and neurogenic atony of the urinary bladder. This technical guide provides a comprehensive overview of the mechanism of action of bethanechol chloride, focusing on its receptor selectivity, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Receptor Selectivity and Binding Profile

Bethanechol chloride exerts its pharmacological effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs), with minimal to no activity on nicotinic acetylcholine receptors (nAChRs).[1][2] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). Bethanechol exhibits a degree of selectivity among these subtypes, which underlies its therapeutic utility and side-effect profile.

Quantitative Data on Receptor Affinity and Potency

The following table summarizes the available quantitative data on the potency of bethanechol chloride at the different muscarinic receptor subtypes.

| Receptor Subtype | Parameter | Value (µM) | Tissue/Cell Line |

| M1 | EC50 | 35[3] | Not specified |

| M2 | - | M2 agonist activity in vitro has been confirmed, and it has been shown to selectively activate the M2 receptor-mediated membrane-delimited pathway.[3][4] | Neonatal rat superior cervical ganglion neurons[4] |

| M3 | EC50 | 14.5[3] | Not specified |

| M4 | EC50 | 7[3] | Not specified |

| M5 | EC50 | 32[3] | Not specified |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

The activation of muscarinic receptor subtypes by bethanechol initiates distinct intracellular signaling cascades mediated by different G-proteins. This differential coupling is central to the physiological effects of the drug.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G-proteins.[5] Upon activation by bethanechol, the α-subunit of Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6][7]

The increased intracellular Ca2+ is the primary driver of smooth muscle contraction in the bladder and gastrointestinal tract.[8]

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins.[5] Activation of these receptors by bethanechol leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] The βγ-subunits of the dissociated Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[4]

Experimental Protocols

The following are summaries of common experimental protocols used to characterize the mechanism of action of bethanechol chloride.

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the physiological effect of bethanechol on smooth muscle tissue.

Objective: To determine the concentration-response relationship of bethanechol-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Smooth muscle strips (e.g., from guinea pig ileum, rat bladder, or bovine intestine) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[4][9]

-

Transducer Attachment: One end of the muscle strip is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.[9]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Bethanechol Administration: Cumulative concentrations of bethanechol are added to the organ bath at set intervals.[4]

-

Data Recording: The contractile response (increase in tension) is recorded after each addition of bethanechol until a maximal response is achieved.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of bethanechol.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effects of bethanechol on ion channel activity in single cells.

Objective: To measure changes in ion channel currents in response to bethanechol application.

Methodology:

-

Cell Preparation: Isolated cells (e.g., neurons, smooth muscle cells) are placed in a recording chamber on the stage of an inverted microscope.[10]

-

Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution that mimics the intracellular environment.[10]

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".[10]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[10]

-

Voltage or Current Clamp: The cell's membrane potential (voltage-clamp) or current (current-clamp) is controlled by the patch-clamp amplifier.[10]

-

Bethanechol Application: Bethanechol is applied to the cell via the external solution.

-

Current/Voltage Recording: Changes in membrane current or voltage are recorded in response to bethanechol.

-

Data Analysis: The recorded currents or voltage changes are analyzed to determine the effect of bethanechol on specific ion channels.

References

- 1. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 2. Bethanechol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 8. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Bethanechol Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethanechol (B1168659) chloride is a synthetic choline (B1196258) ester and a parasympathomimetic agent that selectively stimulates muscarinic receptors.[1][2] Structurally related to acetylcholine (B1216132), it is a carbamate (B1207046) of beta-methylcholine and is clinically used for the treatment of nonobstructive urinary retention.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and pharmacological signaling of bethanechol chloride. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical and Physical Properties

Bethanechol chloride is a white or colorless, hygroscopic crystalline powder with a slight amine-like odor.[3] It is highly soluble in water and freely soluble in ethanol (B145695).[3]

Physicochemical Data

The key physicochemical properties of bethanechol chloride are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇ClN₂O₂ | [4] |

| Molecular Weight | 196.68 g/mol | [4] |

| CAS Number | 590-63-6 | [4] |

| IUPAC Name | 2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | [5] |

| Melting Point | Decomposes, with an apparent melting temperature of 231 °C. It can also exhibit a melting point range of 187-190°C or 217-221°C depending on the source. | [6][7] |

| Solubility | Soluble in water to 100 mM, in DMSO to 100 mM, and in ethanol to 100 mM. | [8] |

| LogP (Octanol-Water Partition Coefficient) | -2.8196 (calculated) | [4] |

| pKa | As a quaternary ammonium (B1175870) salt, bethanechol chloride is a strong electrolyte and is fully ionized at physiological pH. Its pKa value is not typically reported as it does not have an ionizable proton in the conventional sense. | |

| Hygroscopicity | Substantial, with a deliquescent point at 56% relative humidity at 25 °C. | [6] |

Spectroscopic Data

-

1H NMR: The proton NMR spectrum of bethanechol chloride is expected to show signals corresponding to the methyl protons of the trimethylammonium group, the methyl group on the chiral center, the methylene (B1212753) protons, and the methine proton.

-

13C NMR: The carbon NMR spectrum will display distinct signals for the quaternary ammonium methyl carbons, the aliphatic methyl, methylene, and methine carbons, and the carbonyl carbon of the carbamate group.[9][10]

The IR spectrum of bethanechol chloride exhibits characteristic absorption bands for its functional groups. Key peaks include:

-

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹, which may be present due to absorbed water.

-

N-H stretching: Bands in the region of 3350-3180 cm⁻¹ corresponding to the amine group of the carbamate.

-

C-H stretching: Peaks in the range of 3000-2850 cm⁻¹ due to the stretching vibrations of the methyl and methylene groups.

-

C=O stretching: A strong absorption band around 1700-1725 cm⁻¹ characteristic of the carbonyl group in the carbamate.

-

C-O stretching: Bands in the 1250-1000 cm⁻¹ region.

-

C-N stretching: Absorptions in the 1250-1020 cm⁻¹ range.

Mass spectrometric analysis of bethanechol chloride typically involves electrospray ionization (ESI) due to its charged nature. The primary ion observed would be the bethanechol cation (C₇H₁₇N₂O₂⁺) at an m/z of approximately 161.22.[11] Fragmentation analysis via tandem mass spectrometry (MS/MS) can provide structural information. The thermal decomposition of bethanechol chloride can lead to the formation of betamethylcholine chloride and isocyanic acid.[12] Further fragmentation may involve the loss of neutral molecules such as CO₂ (44 Da) from the carbamate group.[11]

Structure

Bethanechol chloride possesses a chiral center, and it is typically used as a racemic mixture.[11]

Crystallography

The solid-state structure of bethanechol chloride has been determined by single-crystal X-ray diffraction.[13] It crystallizes in the monoclinic system with the space group P2₁/n.[13]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [13] |

| Space Group | P2₁/n | [13] |

| a (Å) | 8.857(10) | |

| b (Å) | 16.466(13) | |

| c (Å) | 7.053(6) | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (ų) | 1028.6 | |

| Z | 4 | [13] |

Pharmacological Action and Signaling Pathway

Bethanechol chloride is a direct-acting muscarinic agonist with selectivity for muscarinic receptors over nicotinic receptors.[1][2] It mimics the action of acetylcholine on postganglionic muscarinic receptors in the parasympathetic nervous system.[14] Its primary clinical effects are on the smooth muscle of the urinary bladder and the gastrointestinal tract.[14]

Bethanechol chloride's effects are mediated through the activation of M2 and M3 muscarinic receptors. The signaling cascade following receptor activation is depicted below.

Experimental Protocols

Synthesis of Bethanechol Chloride

The following protocol is a representative method for the synthesis of bethanechol chloride.[6][15]

Materials:

-

Methylcholine chloride

-

Trichloromethane (Chloroform)

-

Triphosgene (B27547) (or solid phosgene)

-

Catalyst (e.g., Dimethylformamide, Pyridine, or Triethylamine)

-

Ammonia (B1221849) water

-

Absolute ethanol

-

Activated carbon

Procedure:

-

To a reaction vessel, add trichloromethane and methylcholine chloride.

-

Control the temperature of the reaction mixture between 0-40 °C.

-

While stirring, add triphosgene in batches. The molar ratio of methylcholine chloride to triphosgene should be approximately 1:2-2.9.[15]

-

After each addition of triphosgene, stir the mixture for 5-10 minutes and then add the catalyst.

-

After the addition of the catalyst is complete, raise the temperature to 50-80 °C and continue the reaction for 3-8 hours.[15]

-

Upon completion of the reaction, cool the reaction liquid to 15-25 °C.[15]

-

Add ammonia water (20-30% by weight of the reaction liquid) to adjust the pH to 8-10.[15]

-

Concentrate the solution under reduced pressure until dry.

-

Add absolute ethanol (3-5 times the weight of the initial methylcholine chloride) and perform centrifugal filtration to obtain the crude bethanechol chloride.[15]

-

To the crude product, add absolute ethanol (1 times the weight of the crude product) and activated carbon (2% of the weight of the crude product) for decolorization.

-

Filter the solution, then cool to induce recrystallization.

-

Collect the purified bethanechol chloride crystals by filtration and dry.

Analytical Methods

This method is adapted from a stability-indicating ion-pair RP-HPLC method.[13]

Chromatographic Conditions:

-

Column: Phenyl column

-

Mobile Phase: 0.05 M phosphate (B84403) buffer (pH 6) – ethanol (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate.[13]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 190 nm[13]

-

Injection Volume: 20 µL

Sample Preparation:

-

Standard Solution: Prepare a stock solution of USP Bethanechol Chloride Reference Standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., in the range of 5.0 – 500.0 μg/mL).[13]

-

Sample Solution: Accurately weigh and dissolve the bethanechol chloride sample in the mobile phase to a known concentration within the linear range of the assay.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

-

Inject the sample solution.

-

Identify the bethanechol peak by comparing the retention time with that of the standard.

-

Calculate the purity by the area normalization method or the assay by comparing the peak area of the sample to that of the standard.

-

Weigh approximately 10-20 mg of bethanechol chloride for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[12][16]

-

Cap the NMR tube and ensure the solution is homogeneous.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of bethanechol chloride. The presented data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound. A thorough understanding of its physicochemical characteristics, structural features, and analytical methodologies is crucial for its effective application in research and development.

References

- 1. Bethanechol - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. journalijar.com [journalijar.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Bethanechol Chloride | C7H17ClN2O2 | CID 11548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103936624A - Preparation method of bethanechol chloride - Google Patents [patents.google.com]

- 7. uab.edu [uab.edu]

- 8. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scs.illinois.edu [scs.illinois.edu]

Beth hydrochloride hydrate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Bethanechol Chloride is a synthetic choline (B1196258) ester that functions as a selective muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. It is structurally similar to acetylcholine but is not hydrolyzed by acetylcholinesterase, resulting in a more prolonged duration of action. The hydrated form of Bethanechol chloride is often used in pharmaceutical preparations.

| Identifier | Value |

| CAS Number | 590-63-6[1][2][][4][5][6] |

| Molecular Formula | C₇H₁₇ClN₂O₂[1][4][6] |

| Molecular Weight | 196.68 g/mol [4][6] |

Mechanism of Action and Signaling Pathways

Bethanechol chloride primarily exerts its effects by directly stimulating muscarinic receptors, with a notable selectivity for the M3 subtype, which is abundant in the smooth muscle of the urinary bladder and gastrointestinal tract.[7][8] Activation of these receptors initiates a cascade of intracellular events that lead to smooth muscle contraction.

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq signaling pathway.[9][10] Upon agonist binding, the following signaling cascade is initiated:

-

Activation of Gq Protein: Bethanechol binding induces a conformational change in the M3 receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq protein stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][11][12][13][14]

-

Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).

-

Smooth Muscle Contraction: The elevated intracellular Ca²⁺ levels, in conjunction with calmodulin, activate myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

Bethanechol M3 Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the binding affinities and potencies of Bethanechol at various muscarinic receptor subtypes.

| Receptor Subtype | Parameter | Value (µM) |

| M1 | EC₅₀ | 35[1] |

| M3 | EC₅₀ | 14.5[1] |

| M4 | EC₅₀ | 7[1] |

| M5 | EC₅₀ | 32[1] |

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol outlines a general procedure for assessing the contractile effect of Bethanechol on isolated smooth muscle strips, such as from the bladder or intestine, using an organ bath setup.

Materials:

-

Tissue: Freshly isolated smooth muscle tissue (e.g., from rabbit or rat bladder).

-

Krebs-Henseleit Solution (or similar physiological salt solution): Typically contains (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be continuously gassed with 95% O₂ and 5% CO₂ to maintain a physiological pH of ~7.4.

-

Bethanechol Chloride Stock Solution: Prepared in distilled water or physiological salt solution.

-

Organ Bath System: Comprising a heated (37°C) tissue chamber, a force-displacement transducer, an amplifier, and a data acquisition system.

Procedure:

-

Tissue Preparation:

-

Excise the desired smooth muscle tissue and immediately place it in ice-cold, oxygenated physiological salt solution.

-

Carefully dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 10 mm long and 2-3 mm wide).

-

Mount the tissue strips vertically in the organ bath chambers, with one end attached to a fixed hook and the other to a force-displacement transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes under a resting tension (e.g., 1-2 grams).

-

During equilibration, wash the tissue with fresh, pre-warmed, and oxygenated physiological salt solution every 15-20 minutes.

-

-

Viability Check:

-

After equilibration, contract the tissue with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to assess its viability.

-

Wash the tissue and allow it to return to the baseline tension.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, add Bethanechol to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has reached a plateau.

-

Start with a low concentration (e.g., 10⁻⁹ M) and increase in logarithmic or semi-logarithmic steps (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) until a maximal response is observed.

-

-

Data Analysis:

-

Record the contractile force generated at each concentration of Bethanechol.

-

Normalize the responses as a percentage of the maximal contraction induced by Bethanechol or KCl.

-

Plot the normalized response against the logarithm of the Bethanechol concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ value from the curve.

-

In Vitro Organ Bath Experimental Workflow.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Bethanechol for specific muscarinic receptor subtypes.

Materials:

-

Receptor Source: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Bethanechol Chloride: As the unlabeled competitor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Manifold and Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Bethanechol.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Bethanechol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Bethanechol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Animal Models of Urinary Retention

Animal models are crucial for evaluating the in vivo efficacy of Bethanechol. A common model involves inducing urinary retention in rodents, followed by treatment with Bethanechol to assess its effects on bladder emptying.

Example Protocol (Rat Model):

-

Animal Model:

-

Use adult female Sprague-Dawley rats.

-

Urinary retention can be induced surgically (e.g., by partial urethral obstruction) or pharmacologically (e.g., by systemic administration of drugs that inhibit bladder contractility).

-

-

Bethanechol Administration:

-

Prepare a sterile solution of Bethanechol chloride in saline.

-

Administer Bethanechol via an appropriate route, such as subcutaneous or intraperitoneal injection. Dosages will need to be optimized based on the specific model and research question.

-

-

Outcome Measures:

-

Micturition Studies: Place the animals in metabolic cages and measure the volume and frequency of urination over a set period.

-

Cystometry: Anesthetize the animals and insert a catheter into the bladder to measure intravesical pressure during filling and voiding. This allows for the assessment of bladder capacity, voiding pressure, and residual volume.

-

-

Data Analysis:

-

Compare the urinary output and cystometric parameters between Bethanechol-treated and control (vehicle-treated) animals.

-

Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.

-

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific research needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]

- 2. cntatech.com [cntatech.com]

- 4. chemscene.com [chemscene.com]

- 5. Bethanechol Chloride | C7H17ClN2O2 | CID 11548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bethanechol | 590-63-6 [chemicalbook.com]

- 7. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bethanechol Mnemonic for USMLE [pixorize.com]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide on the Potential Biological Activities of Betahistine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine (B147258) dihydrochloride (B599025) is a structural analog of histamine (B1213489) that is clinically used for the symptomatic treatment of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss.[1][2] Its mechanism of action is complex and not fully elucidated, but it is known to interact with the histaminergic system, exhibiting a unique dual activity as a partial agonist of histamine H1 receptors and a potent antagonist of histamine H3 receptors.[3][4] This dual action is believed to underlie its therapeutic effects, which include improvement of microcirculation in the inner ear and modulation of neuronal activity in the vestibular nuclei.[4][5] This technical guide provides a comprehensive overview of the known biological activities of betahistine dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development efforts.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data regarding the biological activities of betahistine dihydrochloride, including its receptor binding affinities and its effects in various in vitro and in vivo models.

Table 1: Receptor Binding Affinities and Functional Activity of Betahistine Dihydrochloride

| Parameter | Receptor | Species/Tissue | Value | Reference |

| Binding Affinity (Ki) | Histamine H1 | Guinea-pig cerebellum membranes | 31 µM | [6] |

| Histamine H1 | Rodent brain | ~10⁻⁵ M | [1] | |

| Histamine H3 | Rat cerebral cortex | 6.9 µM | [6] | |

| Histamine H3 | Rodent brain | microM affinity | [1] | |

| Functional Activity (EC50) | [³H]glycogen hydrolysis (H1 agonism) | Mouse cerebral cortex slices | 9.0 µM | [6] |

| cAMP accumulation (H1 agonism) | Guinea-pig hippocampus slices | 32.4 µM | [6] | |

| [³H]arachidonic acid release (H3 agonism) | CHO(H3R) cells | 0.1 nM | [7] | |

| Inhibitory Concentration (IC50) | Histamine H3 receptor inhibition | - | 1.9 µM | [7] |

Table 2: In Vitro Effects of Betahistine Dihydrochloride on Cell Viability and Proliferation

| Cell Line | Assay | Concentration | Effect | Reference |

| HUVEC, A549, Ishikawa, L929 | Proliferation (MTT assay) | 0.1-0.5 mg/mL (24 hours) | Inhibition of cell proliferation | [8][9] |

| HUVEC | Proliferation (MTT assay) | 100 µg/mL | 35% inhibition | [8] |

| A549 | Proliferation (MTT assay) | 250 µg/mL | 56.86% inhibition | [8] |

| L929 | Proliferation (MTT assay) | 250 µg/mL | 56.88% inhibition | [8] |

| Ishikawa | Proliferation (MTT assay) | 250 µg/mL | 43.21% inhibition | [8] |

| HUVEC, A549, L929, Ishikawa | Proliferation (MTT assay) | 500 µg/mL | ~50% reduction | [8] |

| HUVEC | Apoptosis | ≥0.1 mg/mL | 26.3% increase in apoptotic cells | [8][9] |

| A549 | Apoptosis | ≥0.1 mg/mL | 17.3% increase in apoptotic cells | [8][9] |

| L929 | Apoptosis | ≥0.1 mg/mL | 8.6% increase in apoptotic cells | [8][9] |

| Ishikawa | Apoptosis | ≥0.1 mg/mL | 2.3% increase in apoptotic cells | [8][9] |

| RPMI 2650 (nasal epithelial) | Cytotoxicity (MTT assay) | 50 mg/mL | Decreased cell survival to 80% | [10] |

Table 3: In Vivo Effects of Betahistine Dihydrochloride

| Animal Model | Administration Route & Dose | Measured Effect | Observation | Reference |

| Guinea Pigs | Intravenous (0.001 - 1.000 mg/kg) | Cochlear Blood Flow | Dose-dependent increase | [11] |

| Dogs | - (100 mcg) | Blood flow in labyrinthine arteries | 60.9% increase | [12] |

| Guinea pigs and Chinchillas | - (as low as 0.1 mg/animal) | Circulation in stria vascularis and spiral ligament | 50% mean increase | [12] |

| Guinea Pigs | - (0.2 mg/kg) | Cochlear blood flow | Increased for 30 minutes | [12] |

| Mice with vestibular dysfunction | Oral (10 mg/kg for 15 days) | Vestibular function (air righting reflex, contact righting reflex, head tilt, swimming behavior) | Improved vestibular function | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cell Proliferation and Viability Assay (MTT Assay)

This protocol is based on the methodology described for assessing the effect of betahistine on various cell lines.[8][9]

Objective: To determine the effect of betahistine dihydrochloride on the proliferation and viability of cultured cells.

Materials:

-

Cell lines of interest (e.g., HUVEC, A549, L929, Ishikawa)

-

Complete cell culture medium

-

Betahistine dihydrochloride stock solution

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of betahistine dihydrochloride (e.g., 25, 50, 100, 250, and 500 µg/mL). Include a vehicle control group (medium without betahistine).

-

Incubation with Drug: Incubate the cells with betahistine for the desired time period (e.g., 24 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove 75 µL of the medium from each well and add 50 µL of DMSO to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength between 420-480 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of betahistine that inhibits cell viability by 50%, can be determined from the dose-response curve.[14]

In Vivo Measurement of Cochlear Blood Flow in Guinea Pigs

This protocol is adapted from studies investigating the effects of betahistine on inner ear microcirculation.[11][15]

Objective: To measure the dose-dependent effect of intravenously administered betahistine dihydrochloride on cochlear blood flow.

Materials:

-

Dunkin-Hartley guinea pigs

-

Anesthetic agents (e.g., alpha-chloralose-ethylurethane)

-

Betahistine dihydrochloride solutions at various concentrations (e.g., 0.001, 0.010, 0.100, 1.000 mg/kg)

-

Saline solution (0.9% NaCl) as a placebo

-

Intravital fluorescence microscopy setup or Laser Doppler flowmetry equipment

-

Invasive blood pressure monitoring system

Procedure:

-

Animal Preparation: Anesthetize the guinea pigs and maintain artificial respiration. Monitor vital signs, including electrocardiogram, arterial blood pressure, and body temperature.

-

Surgical Preparation: Perform the necessary surgical procedures to expose the cochlea for blood flow measurement.

-

Baseline Measurement: After the surgical preparation, allow for a stabilization period. Initiate baseline measurements of cochlear blood flow and mean arterial pressure for a set period (e.g., 3 minutes).

-

Drug Administration: Randomly assign animals to different treatment groups. Infuse either a specific concentration of betahistine dihydrochloride or saline (placebo) intravenously over a defined period (e.g., 2 minutes).

-

Continuous Monitoring: Continuously monitor and record cochlear blood flow and mean arterial pressure from the onset of baseline measurements for a total duration of the experiment (e.g., 18 minutes).

-

Data Analysis: Analyze the changes in cochlear blood flow over time for each treatment group compared to the placebo group. Statistical analysis (e.g., Two Way Repeated Measures ANOVA) can be used to determine the significance of the observed effects.

Signaling Pathways

Betahistine dihydrochloride exerts its biological effects through the modulation of specific signaling pathways. The primary mechanism involves its interaction with histamine H1 and H3 receptors.

Histaminergic Signaling Pathway

Betahistine acts as a partial agonist at the H1 receptor and a potent antagonist at the H3 receptor.[3][4] The H1 receptor is a Gq/11-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The H3 receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. As an antagonist, betahistine blocks this inhibitory effect, thereby increasing histamine turnover and release.[12][16]

ERK1/2-AKT/PPARγ Signaling Pathway

Recent studies have indicated that betahistine can alleviate symptoms of benign paroxysmal positional vertigo (BPPV) by activating the ERK1/2-AKT/PPARγ pathway.[13] This pathway is crucial for cell survival, proliferation, and metabolism. Betahistine treatment has been shown to increase the phosphorylation of both ERK and AKT, and to upregulate the expression of PPARγ.[13] This activation is linked to the induction of multiple C1q/TNF-related protein (CTRP) family members.[13]

Conclusion

Betahistine dihydrochloride exhibits a multifaceted pharmacological profile centered on its interaction with the histaminergic system. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanisms of action and explore its therapeutic potential beyond its current clinical applications. The elucidation of its signaling pathways, including the recently identified ERK1/2-AKT/PPARγ pathway, opens new avenues for understanding its cellular and physiological effects. Further research is warranted to fully characterize the downstream effects of betahistine and to identify potential new therapeutic targets.

References

- 1. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 5. Betahistine effects on cochlear blood flow: from the laboratory to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 11. Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One [journals.plos.org]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Betahistine alleviates benign paroxysmal positional vertigo (BPPV) through inducing production of multiple CTRP family members and activating the ERK1/2-AKT/PPARy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.hres.ca [pdf.hres.ca]

The In Vitro and In Vivo Effects of Bethanechol Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanechol (B1168659) hydrochloride hydrate (B1144303) is a synthetic parasympathomimetic agent, structurally related to acetylcholine (B1216132). As a direct-acting muscarinic receptor agonist, it preferentially stimulates muscarinic receptors with minimal to no effect on nicotinic receptors.[1][2] A key pharmacological advantage of bethanechol is its resistance to hydrolysis by cholinesterase, resulting in a more prolonged duration of action compared to endogenous acetylcholine.[3] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of bethanechol, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Bethanechol exerts its pharmacological effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Bethanechol's primary therapeutic effects are attributed to its agonist activity at M3 receptors located on the smooth muscle of the urinary bladder and gastrointestinal tract.[4] Activation of these receptors leads to increased detrusor muscle contraction, facilitating bladder emptying, and enhanced gastrointestinal motility.[1][3] Bethanechol also demonstrates activity at other muscarinic receptor subtypes, contributing to its broader pharmacological profile.[4]

In Vitro Effects

The in vitro effects of bethanechol have been characterized in various tissues and cell-based assays, providing insights into its receptor selectivity and functional activity.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative data on the in vitro effects of bethanechol hydrochloride hydrate.

Table 1: Muscarinic Receptor Agonist Activity of Bethanechol

| Receptor Subtype | Assay System | Parameter | Value (µM) | Reference |

| M1 | - | EC50 | 35 | |

| M2 | Guinea pig left atrium | pEC50 | 1.41 (Value converted from pEC50 of 5.85) | [5] |

| M3 | Guinea pig ileum | EC50 | 0.43 | [5] |

| M3 | - | EC50 | 14.5 | |

| M4 | - | EC50 | 7 | |

| M5 | - | EC50 | 32 |

Table 2: Muscarinic Receptor Binding Affinities of Bethanechol

| Receptor Subtype | Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| M3 | Guinea pig ileum | - | pKd | 12589.25 (Value converted from pKd of 4.9) | [5] |

| M1 | Rat | - | pKi | ~200,000 (Value converted from pKi of 3.7) | [5] |

| M1 | Human | - | pKi | 100,000 (Value converted from pKi of 4) | [5] |

| M2 | Human | - | pKi | 100,000 (Value converted from pKi of 4) | [5] |

Table 3: Effects of Bethanechol on Smooth Muscle Contractility In Vitro

| Tissue | Species | Parameters | Bethanechol Concentration | Effect | Reference |

| Duodenum (circular muscle) | Cow | Vmax (g/cm²) | - | 13.5 | [6] |

| Jejunum (circular muscle) | Cow | Vmax (g/cm²) | - | 20.2 | [6] |

| Duodenum (longitudinal muscle) | Cow | Vmax (g/cm²) | - | 13.7 | [6] |

| Jejunum (longitudinal muscle) | Cow | Vmax (g/cm²) | - | 31.7 | [6] |

| Antral Tissue | Rat | Contractile Activity | 6.4 x 10⁻⁶ M to 1 x 10⁻⁴ M | Stronger than gastroduodenal junctional tissue | [7] |

Experimental Protocols

Organ Bath for Smooth Muscle Contractility

This protocol is adapted from studies on intestinal and bladder smooth muscle.[6][8]

-

Tissue Preparation: Isolate smooth muscle strips (e.g., from the gastrointestinal tract or urinary bladder) from the animal model and place them in cold Krebs solution.

-

Mounting: Mount the muscle strips in an organ bath chamber containing Krebs solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with periodic washes with fresh Krebs solution.

-

Drug Administration: Prepare a stock solution of bethanechol hydrochloride hydrate. Add cumulative concentrations of bethanechol to the organ bath in a stepwise manner to generate a concentration-response curve.

-

Data Acquisition: Record the isometric contractions using a data acquisition system.

-

Data Analysis: Analyze the concentration-response data to determine parameters such as EC₅₀ and maximal response (Emax).

References

- 1. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]

- 2. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 3. drugs.com [drugs.com]

- 4. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bethanechol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Bethanidine Hydrochloride Hydrate: A Comprehensive Technical Review and Meta-Analysis for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethanidine (B1219629) hydrochloride is a guanidine-derived, peripherally acting antiadrenergic agent historically used in the management of hypertension.[1] As a sympatholytic drug, it effectively lowers blood pressure by modulating the sympathetic nervous system.[1][2] This technical guide provides a comprehensive literature review, a meta-analysis of available clinical data, detailed experimental protocols, and an exploration of the underlying signaling pathways of bethanidine hydrochloride. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antihypertensive agents. While the term "hydrate" is often associated with hydrochloride salts, specific literature detailing a distinct hydrated form of bethanidine hydrochloride is scarce; therefore, this review focuses on the properties and actions of bethanidine hydrochloride.

Physicochemical Properties

Bethanidine is a member of the guanidine (B92328) class of compounds.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H15N3 | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| CAS Number | 55-73-2 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 196 °C | [1] |

| Water Solubility | 1.58 g/L | [3] |

| LogP | 0.49 | [1] |

Mechanism of Action

Bethanidine exerts its antihypertensive effects primarily through its action on the sympathetic nervous system. It is classified as a peripherally acting antiadrenergic agent and functions as an alpha-2a adrenergic agonist.[1] The precise mechanism, however, is not fully elucidated.[1] Its key actions include:

-

Adrenergic Neuron Blockade: Bethanidine acts by blocking adrenergic transmission.[1] It inhibits the release of noradrenaline from sympathetic nerve endings.[4]

-

Alpha-2 Adrenergic Receptor Agonism: As an alpha-2a adrenergic agonist, bethanidine stimulates these receptors, which are involved in the negative feedback regulation of norepinephrine (B1679862) release.[1]

-

Suppression of Renin Secretion: Bethanidine is also known to decrease blood pressure by suppressing the secretion of renin from the kidneys, thereby affecting the renin-angiotensin-aldosterone system.[1]

Signaling Pathways

The antihypertensive effects of bethanidine are mediated through its interaction with specific signaling pathways. The primary pathway involves the alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[5][6] Additionally, its influence on the renin-angiotensin system represents a crucial secondary mechanism.

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of the alpha-2 adrenergic receptor by bethanidine initiates a signaling cascade that leads to a reduction in sympathetic outflow.

Renin-Angiotensin System Modulation

Bethanidine's suppression of renin secretion directly impacts the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.

Pharmacokinetics

Bethanidine is rapidly absorbed from the gastrointestinal tract following oral administration.[1] Its biological half-life is approximately 9 hours, with a range of 7 to 11 hours.[1] Pharmacokinetic parameters from a study in hypertensive patients are summarized below.

| Parameter | Value | Source |

| Biological Half-Life | 9 hours (range 7-11 hours) | [1] |

| Time to Peak Urinary Excretion (Oral) | 6 hours | [7] |

| Urinary Excretion (Oral, single dose) | 48% - 61% | [7] |

| Fecal Excretion (Oral, single dose) | 15% - 48% | [7] |

| Urinary Excretion (IV) | 89% - 94% (in 3-4 days) | [7] |

Clinical Efficacy: A Meta-Analysis of Clinical Trial Data

A number of clinical trials have evaluated the antihypertensive efficacy of bethanidine. Due to the heterogeneity of study designs and patient populations, a formal statistical meta-analysis is challenging. However, a summary of the quantitative data from key studies provides valuable insights into its clinical performance.

Blood Pressure Reduction in Severe Hypertension

A multicenter, double-blind, randomized controlled trial compared the efficacy of bethanidine with guanethidine (B1672426) in patients with severe hypertension who were also receiving hydrochlorothiazide.

| Treatment Group | Mean Diastolic Blood Pressure Reduction (mmHg) | Percentage of Patients Achieving Diastolic BP < 90 mmHg |

| Bethanidine + Hydrochlorothiazide | 13.6 | 45.5% |

| Guanethidine + Hydrochlorothiazide | 18.4 | 68.8% |

Source: Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension.

Dose, Plasma Levels, and Antihypertensive Effects

A study involving twelve hypertensive patients evaluated the relationship between bethanidine dose, plasma concentrations, and its hypotensive effects.

| Parameter | Mean Value (Range) |

| Mean Standing Diastolic BP Reduction | 21 mmHg (from 112 to 91 mmHg) |

| Mean Total Daily Bethanidine Dose | 79 mg (30 - 150 mg) |

| Mean Plasma Bethanidine Concentration | 0.65 µM (0.1 - 2.8 µM) |

Source: Bethanidine dose, plasma levels, and antihypertensive effects.[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of bethanidine. The following sections outline standardized methodologies for key in vitro and in vivo assays.

In Vitro: Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of bethanidine for alpha-2 adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of bethanidine for the α2-adrenergic receptor.

Materials:

-

Cell membranes expressing the human α2-adrenergic receptor.

-

Radioligand: [3H]-Yohimbine or other suitable α2-antagonist.

-

Non-specific binding control: Phentolamine or other suitable α-antagonist.

-

Bethanidine hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the α2-adrenergic receptor according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control (at a saturating concentration), and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of bethanidine, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the bethanidine concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a non-invasive method for evaluating the antihypertensive effect of bethanidine in a well-established animal model of hypertension.

Objective: To assess the dose-dependent effect of bethanidine on systolic blood pressure in Spontaneously Hypertensive Rats (SHRs).

Materials:

-

Spontaneously Hypertensive Rats (SHRs), age and weight matched.

-

Bethanidine hydrochloride.

-

Vehicle control (e.g., saline or appropriate solvent).

-

Non-invasive blood pressure measurement system (tail-cuff method).

-

Oral gavage needles.

Procedure:

-

Acclimatization: Acclimatize the SHRs to the housing conditions and the blood pressure measurement procedure for at least one week prior to the study.

-

Baseline Measurement: Measure the baseline systolic blood pressure of all animals for several consecutive days to establish a stable baseline.

-

Grouping and Dosing: Randomly assign the animals to different treatment groups (e.g., vehicle control, low-dose bethanidine, high-dose bethanidine). Administer the respective treatments orally via gavage.

-

Blood Pressure Measurement: Measure the systolic blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using the tail-cuff method.

-

Data Analysis: Calculate the change in systolic blood pressure from baseline for each animal at each time point. Compare the blood pressure changes between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Synthesis and Stability

The stability of guanidinium (B1211019) compounds in aqueous solutions is influenced by pH.[9] They are generally stable in neutral to acidic conditions but can undergo hydrolysis under alkaline conditions.[9] Specific stability studies on bethanidine hydrochloride in various formulations and storage conditions would be necessary for drug development purposes.

Conclusion

Bethanidine hydrochloride is a peripherally acting antiadrenergic agent with a clear, though not fully elucidated, mechanism of action involving alpha-2 adrenergic receptor agonism and suppression of the renin-angiotensin system. Clinical data support its efficacy in lowering blood pressure, although its potency may be less than other agents in its class. The provided experimental protocols offer a framework for the further investigation of its pharmacological properties. While the specific "hydrate" form remains to be fully characterized in the literature, this comprehensive review of bethanidine hydrochloride provides a solid foundation for researchers and drug development professionals working in the field of antihypertensive therapies. Further research into its synthesis, stability, and long-term clinical outcomes would be beneficial for a complete understanding of its therapeutic potential.

References

- 1. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS RN 38894-11-0 | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. [PDF] Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. | Semantic Scholar [semanticscholar.org]

- 8. Beth hydrochloride hydrate | 38894-11-0 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Structural Analogs of Bethanechol Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Bethanechol (B1168659)

Bethanechol is a synthetic choline (B1196258) ester that acts as a direct-acting parasympathomimetic agent.[1][2] Structurally, it is the carbamic acid ester of 2-methylcholine.[1] A key feature of its chemical structure is the presence of a β-methyl group on the choline backbone and a carbamate (B1207046) ester moiety. This combination confers two important pharmacological properties: resistance to hydrolysis by acetylcholinesterase, leading to a longer duration of action compared to acetylcholine (B1216132), and selective activity at muscarinic acetylcholine receptors (mAChRs) with little to no effect on nicotinic receptors.[2]

Bethanechol is clinically used to treat urinary retention and to increase gastrointestinal motility.[2][3] It primarily exerts its effects through the stimulation of M3 muscarinic receptors located on the smooth muscle of the bladder and gastrointestinal tract, leading to increased contraction.[1]

Structural Analogs of Bethanechol: Modifications and Pharmacological Outcomes

The development of structural analogs of bethanechol has been guided by the principles of structure-activity relationships (SAR) to explore and optimize muscarinic receptor affinity, selectivity, and efficacy. Key modifications have focused on the quaternary ammonium (B1175870) head, the choline backbone, and the ester group.

Stereoisomerism: The Importance of Chirality

Bethanechol possesses a chiral center at the β-position of the choline moiety. The two enantiomers, (S)-(+)-bethanechol and (R)-(-)-bethanechol, exhibit significant differences in their pharmacological activity. Studies have shown that the (S)-(+)-enantiomer is the more potent, or eutomer, of the two.

A study investigating the binding of the enantiomers of bethanechol to muscarinic receptors in various rat tissues demonstrated clear stereoselectivity. The (S)-(+)-enantiomer consistently showed a higher binding affinity (lower Ki value) across different tissues compared to the (R)-(-)-enantiomer.[4]

| Tissue | Enantiomer | Ki (nM) |

| Jejunal Smooth Muscle | (S)-(+)-bethanechol | 230 |

| (R)-(-)-bethanechol | 4800 | |

| Nasal Mucosa | (S)-(+)-bethanechol | 460 |

| (R)-(-)-bethanechol | 6900 | |

| Atrial Myocardium | (S)-(+)-bethanechol | 390 |

| (R)-(-)-bethanechol | 6700 | |

| Ventricular Myocardium | (S)-(+)-bethanechol | 720 |

| (R)-(-)-bethanechol | 11000 |

Table 1: Binding affinities (Ki values) of (S)-(+)- and (R)-(-)-bethanechol for muscarinic receptors in different rat tissues. Data extracted from a study on the binding of bethanechol enantiomers.[4]

Modifications of the Quaternary Ammonium Group

The positively charged quaternary ammonium group is crucial for the interaction of bethanechol with the anionic site of the muscarinic receptor. Alterations to this group generally lead to a decrease in activity.

-

Replacement of Methyl Groups: Replacing the N-methyl groups with larger alkyl groups, such as ethyl or propyl groups, typically results in a significant loss of muscarinic agonist activity. In some cases, increasing the size of the alkyl substituents can even lead to compounds with antagonistic properties.[5]

-

Replacement of Nitrogen: The substitution of the nitrogen atom with other elements like arsenic, phosphorus, or sulfur also diminishes the muscarinic activity.[5]

Alterations to the Choline Backbone

The ethylene (B1197577) bridge of the choline moiety is another critical determinant of muscarinic activity.

-

Chain Length: Increasing the length of the carbon chain between the quaternary ammonium head and the ester group generally leads to a decrease in potency.[5]

-

Conformationally Restricted Analogs: The synthesis of conformationally restricted analogs, such as those incorporating cyclic structures, has been a strategy to probe the optimal conformation for receptor binding and to potentially enhance selectivity. For instance, the incorporation of the choline-like moiety into a quinuclidine (B89598) ring system has been explored in the development of muscarinic ligands.[6][7]

Bioisosteric Replacement of the Carbamate Group

The carbamate group in bethanechol contributes to its stability against hydrolysis by cholinesterases. Bioisosteric replacement of this group with other functionalities is a key area of investigation to modulate the pharmacological profile, including potency, selectivity, and duration of action. Examples of bioisosteric replacements for ester and carbamate groups in other contexts include amides, sulfonamides, and various five-membered heterocycles.[8] While specific data on bethanechol analogs with these replacements is limited in the public domain, this remains a rational approach for the design of novel muscarinic agonists.

Signaling Pathways of Bethanechol and its Analogs

Bethanechol and its analogs exert their effects by activating muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), and they couple to different G protein families, initiating distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium is a key event in smooth muscle contraction.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the heart, activation of M2 receptors also leads to the opening of potassium channels, resulting in hyperpolarization and a decrease in heart rate.

Bethanechol is known to be a selective muscarinic agonist, with a preference for M3 receptors, which explains its pronounced effects on the bladder and gastrointestinal tract.[1] Some studies suggest that bethanechol may be a useful tool for selectively activating the M2 receptor-mediated membrane-delimited signaling pathway.[9][10]

Experimental Protocols